2-(4-Methoxyphenyl)thiophene-3-carboxylic acid
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Overview
Description
2-(4-Methoxyphenyl)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. This particular compound features a methoxyphenyl group attached to the second position of the thiophene ring and a carboxylic acid group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate substituents. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness: 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential for various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H10O3S |
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Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)11-10(12(13)14)6-7-16-11/h2-7H,1H3,(H,13,14) |
InChI Key |
WBCRTXSCEIQBFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
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